molecular formula C23H27N5O3 B587154 (S)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoic acid CAS No. 952652-79-8

(S)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoic acid

Numéro de catalogue: B587154
Numéro CAS: 952652-79-8
Poids moléculaire: 421.501
Clé InChI: OKAQHVJSXLGXET-NRFANRHFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoic acid (CAS: 952652-79-8) is a chiral small molecule with a molecular formula of C23H27N5O3 and a molecular weight of 421.49 g/mol . It features a biphenyl-tetrazole scaffold, a butyramido linker, and a branched 3-methylbutanoic acid group in the (S)-configuration. The tetrazole moiety is a critical pharmacophore, enabling hydrogen bonding and ionic interactions with biological targets, particularly angiotensin II receptors, which are relevant to antihypertensive activity . This compound is synthesized as a high-purity intermediate for pharmaceutical applications, with a focus on cardiovascular therapeutics .

Propriétés

IUPAC Name

(2S)-2-[butanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3/c1-4-7-20(29)28(21(15(2)3)23(30)31)14-16-10-12-17(13-11-16)18-8-5-6-9-19(18)22-24-26-27-25-22/h5-6,8-13,15,21H,4,7,14H2,1-3H3,(H,30,31)(H,24,25,26,27)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKAQHVJSXLGXET-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40241798
Record name Despentanoyl butanoyl valsartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40241798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952652-79-8
Record name Despentanoyl butanoyl valsartan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952652798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Despentanoyl butanoyl valsartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40241798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-N-Butyryl-N-([2'-(1H-tetrazole-5-yl)biphen-4-yl]methyl)valine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESPENTANOYL BUTANOYL VALSARTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GS9P3LL2L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Trityl-Protected Tetrazole Formation

The biphenyl tetrazole core is synthesized via Suzuki-Miyaura coupling between 4-bromophenylboronic acid and 2-cyanophenyl derivatives, followed by [2+3] cycloaddition with sodium azide (Scheme 1). Triphenylmethyl (trityl) protection is critical to prevent undesired side reactions:

  • Reagents : NaN₃ (3.5 equiv), NH₄Cl (cat.), DMF, 80°C, 12 h.

  • Yield : 74–82% for 2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-carbaldehyde.

Bromination of Methyl Substituents

Bromination at the 4'-position is achieved using N-bromosuccinimide (NBS) under radical conditions:

  • Conditions : NBS (1.1 equiv), dibenzoyl peroxide (3 mol%), CCl₄, reflux (77°C), 20 h.

  • Yield : 89% for 4'-bromomethyl-2'-(1-trityl-1H-tetrazol-5-yl)biphenyl.

Deprotection of Trityl Group

Acid-Catalyzed Deprotection

Removal of the trityl group requires acidic conditions to protonate the tetrazole nitrogen:

  • Method A : 6 M HCl in methanol/acetone (1:1), 25°C, 2 h.

    • Yield : 86%.

    • Purity : >99% by HPLC.

  • Method B : Hydroxylammonium chloride (2 equiv) in methanol/water, 40°C, 3 h.

    • Yield : 78%.

Crystallization and Isolation

Post-deprotection, the free tetrazole is isolated via pH adjustment:

  • Procedure : Neutralize with aqueous NaHCO₃ (pH 7–8), extract with ethyl acetate, concentrate, and crystallize from ethanol/water.

  • Purity : 99.5% (by ¹H NMR).

Coupling with Valine Derivative

Amine Alkylation

The 4'-bromomethylbiphenyl tetrazole reacts with (S)-3-methyl-2-aminobutanoic acid methyl ester under basic conditions:

  • Conditions : K₂CO₃ (2.5 equiv), KI (cat.), DMF, 60°C, 6 h.

  • Yield : 91% for (S)-2-(N-((2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl)methyl)amino)-3-methylbutanoate.

Ester Hydrolysis

Saponification of the methyl ester is performed using LiOH:

  • Conditions : 1 M LiOH, THF/water (3:1), 25°C, 4 h.

  • Yield : 95%.

Acylation with Butyryl Group

Valeroyl Chloride Acylation

The free amine is acylated using valeroyl chloride under Schotten-Baumann conditions:

  • Conditions : Valeroyl chloride (1.2 equiv), NaHCO₃ (3 equiv), THF/water (2:1), 0°C → 25°C, 2 h.

  • Yield : 88%.

  • Side Products : <2% over-acylated species (controlled by stoichiometry).

Final Purification

Crude product is purified via recrystallization:

  • Solvent System : Ethyl acetate/n-hexane (1:3).

  • Purity : 99.8% (HPLC).

Comparative Analysis of Methods

StepMethodYield (%)Purity (%)Key Advantage
Trityl Deprotection6 M HCl in MeOH/acetone8699.5Short reaction time, high scalability
Amine AlkylationK₂CO₃/KI in DMF9198.7Avoids costly Pd catalysts
AcylationValeroyl chloride/NaHCO₃8899.8Mild conditions, minimal side products

Challenges and Optimizations

  • Tetrazole Stability : The free 1H-tetrazole is prone to oxidation; reactions are conducted under N₂.

  • Racemization Risk : Coupling at low temperatures (0–5°C) preserves the (S)-configuration of the valine moiety.

  • Scale-Up Considerations :

    • Bromination with NBS generates HBr; scrubbing with NaOH(aq) prevents equipment corrosion.

    • Trituration in ethyl acetate/n-hexane reduces residual solvents to <0.1% (ICH guidelines) .

Analyse Des Réactions Chimiques

(S)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

(S)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoic acid has various scientific research applications, including:

    Chemistry: It is used in the study of ARBs and their derivatives to understand their chemical properties and reactivity.

    Biology: Researchers use this compound to investigate its effects on biological systems, particularly its interaction with angiotensin II receptors.

    Medicine: It is studied for its potential therapeutic effects in managing hypertension and heart failure, similar to valsartan.

    Industry: The compound is used in the pharmaceutical industry for the development of new antihypertensive drugs.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Biological Targets/Activities
Target Compound (CAS: 952652-79-8) C23H27N5O3 421.49 Butyramido linker, (S)-configuration Angiotensin II receptor antagonism
2-(N-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-pentanamido)-3-methyl butanoic acid C33H38N6O5 598.69 Pentanamido linker (C5 vs. C4 in target) Anti-hypertensive, urease inhibition
Naphthalen-2-yl ester derivative C34H35N5O3 561.67 Esterified carboxylate (naphthalen-2-yl) Enhanced lipophilicity
CGP-48993 (Diovan analog) C24H29N5O3 435.52 Valeryl linker (C5), L-valine configuration Clinically approved angiotensin blocker

Key Observations :

  • Stereochemistry : The (S)-configuration in the target compound enhances selectivity for angiotensin II receptors compared to racemic mixtures, as seen in CGP-48993 analogs .
  • Functional Group Modifications : Esterification of the carboxylate group (e.g., naphthalen-2-yl ester) improves lipophilicity but reduces solubility, limiting bioavailability .

Key Findings :

  • Anti-Hypertensive Activity : The pentanamido analog exhibits superior potency (IC50 = 9.8 nM) compared to the target compound (IC50 = 12.3 nM), likely due to extended hydrophobic interactions with the receptor .
  • Urease Inhibition : The pentanamido derivative shows 72.5% inhibition, suggesting that longer alkyl chains enhance interactions with urease’s active site .

Key Insights :

  • LogP Trends : Increasing chain length (butyramido → pentanamido) and esterification raise LogP values, correlating with improved membrane permeability but higher metabolic clearance .

Activité Biologique

The compound (S)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoic acid is a novel derivative featuring a tetrazole moiety, which is known for its diverse biological activities. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H20N6O3
  • Molecular Weight : 380.4 g/mol
  • CAS Number : 2254485-68-0
  • SMILES Notation : CC(C)C@@HC(=O)O

The structure consists of a biphenyl group linked to a tetrazole ring, which enhances the compound's stability and bioactivity.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various biphenyl-tetrazole compounds, several exhibited potent activity against common pathogens such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values were comparable to established antifungal agents, demonstrating the potential of these compounds in treating fungal infections .

CompoundMIC against C. albicans (μg/mL)MIC against A. niger (μg/mL)
TB-A5001000
TB-B400800
TB-E300600

Anti-inflammatory Activity

Tetrazole compounds are also recognized for their anti-inflammatory effects. A study highlighted the ability of certain derivatives to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition suggests potential therapeutic applications in inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. The compound demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Case Study 1: Antimicrobial Efficacy

In a comparative study, a series of synthesized biphenyl-tetrazole derivatives were tested against C. albicans. The results indicated that compounds with higher nitrogen content in the tetrazole ring showed enhanced antifungal activity, suggesting that structural modifications can significantly influence biological outcomes .

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory properties demonstrated that specific derivatives could reduce prostaglandin E2 levels in macrophages, indicating their potential as non-steroidal anti-inflammatory drugs (NSAIDs). The study employed both in vitro and in vivo models to validate these findings .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

The compound is synthesized via esterification of the parent acid with methanol in the presence of concentrated sulfuric acid as a catalyst. Key steps include refluxing at 80–100°C for 4 hours, followed by precipitation in ice-water and recrystallization from ethanol . Optimization involves adjusting molar ratios (e.g., 1:1.2 acid-to-methanol), catalyst concentration (5–10% v/v H₂SO₄), and monitoring via TLC. Purity is enhanced by repeated recrystallization (yield: ~75–85%) .

Q. Which spectroscopic methods are most effective for structural characterization?

  • ¹H/¹³C NMR : Biphenyl protons (δ 7.2–7.8 ppm), tetrazole C-H (δ 8.1–8.3 ppm), and methyl groups (δ 1.0–1.5 ppm) confirm regiochemistry .
  • IR : Stretching frequencies for amide (1650–1680 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹) groups validate functional groups .
  • Elemental Analysis : Confirms stoichiometry (e.g., C: 65.2%, H: 6.1%, N: 14.3%) .

Q. How is purity assessed, and what thresholds are acceptable for pharmacological studies?

Purity is determined via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) with ≥98% purity required for in vitro assays. Melting point consistency (e.g., 139–140°C for analogs) and absence of extraneous NMR/IR peaks further validate purity .

Advanced Research Questions

Q. What mechanistic insights explain the esterification reaction of this compound?

The acid-catalyzed esterification proceeds via protonation of the carboxylic acid, nucleophilic attack by methanol, and tetrahedral intermediate formation. Sulfuric acid accelerates the reaction by stabilizing the transition state. Side products (e.g., dimethyl ether) may form if excess methanol is used, necessitating careful stoichiometric control .

Q. How can biological activity be evaluated in angiotensin II receptor models?

  • In Vitro : Competitive binding assays using radiolabeled angiotensin II (e.g., ³H-labeled) on HEK293 cells expressing AT₁ receptors. IC₅₀ values are calculated via dose-response curves .
  • In Vivo : Hypertensive rat models (e.g., spontaneously hypertensive rats) assess blood pressure reduction. Doses range from 1–10 mg/kg/day, with systolic pressure monitored via tail-cuff plethysmography .

Q. How should researchers resolve contradictions in spectral data or pharmacological outcomes?

  • Chromatographic Separation : Use HPLC with varied mobile phases (e.g., pH-adjusted buffers) to isolate epimers or impurities .
  • Orthogonal Techniques : Combine NMR with high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]⁺ = 435.2 m/z) .
  • Replicate Studies : Repeat synthesis and assays under standardized conditions to identify batch-specific variability .

Q. What strategies identify and characterize synthesis byproducts?

  • LC-MS/MS : Detects low-abundance byproducts (e.g., hydrazide intermediates) via fragmentation patterns .
  • 2D NMR : COSY and HSQC spectra resolve overlapping signals from biphenyl or tetrazole moieties .

Q. Can computational modeling predict this compound’s receptor-binding affinity?

Molecular docking (e.g., AutoDock Vina) using the AT₁ receptor crystal structure (PDB: 4YAY) predicts binding poses. The tetrazole group forms salt bridges with Arg167 and His183, while the biphenyl group occupies a hydrophobic pocket. Free energy calculations (MM-GBSA) estimate ΔG values (e.g., −9.2 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoic acid
Reactant of Route 2
(S)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.